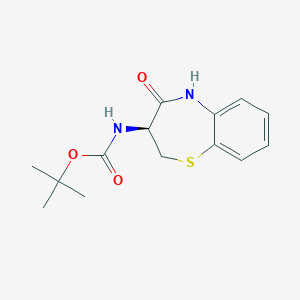

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

描述

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a chiral benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The Boc (tert-butoxycarbonyl) group at the 3(S)-position serves as a protective group for the amino functionality, enhancing stability during synthetic processes . The 4-oxo moiety introduces a ketone group, which influences electronic and steric properties, while the 2,3-dihydro configuration reduces ring strain compared to fully unsaturated analogs. This compound has been cataloged with 95% purity (CAS: 250349-13-4) and is structurally related to pharmacologically active benzothiazepines, though its specific biological activity remains less explored compared to derivatives with substituents like aryl or nitroso groups .

属性

IUPAC Name |

tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)16-10-8-20-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSONFJMJNCOAE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CSC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458109 | |

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440634-11-7 | |

| Record name | tert-Butyl [(3S)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds such as diltiazem, a calcium-channel blocker and vasodilator, have been used in the management of angina pectoris and hypertension.

Mode of Action

For instance, diltiazem, a related compound, acts by selective inhibition of calcium influx through cell membranes or on the release and binding of calcium in intracellular pools.

生化分析

Biochemical Properties

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as serine proteases, which are involved in the hydrolysis of peptide bonds. The interaction between this compound and these enzymes is characterized by the formation of a stable enzyme-substrate complex, which inhibits the enzyme’s activity. Additionally, this compound can bind to specific proteins, altering their conformation and function, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access. This compound can also interact with DNA and RNA, leading to changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction of this compound with these enzymes can influence the overall metabolic flux, altering the levels of key metabolites and impacting cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and concentration within cells.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

生物活性

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a compound belonging to the benzothiazepine family, which has garnered attention for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 440634-11-7

- Molecular Formula : C14H18N2O3S

- Molecular Weight : 294.37 g/mol

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of various benzothiazepine derivatives, including this compound. A series of synthesized derivatives demonstrated significant inhibition of the enzyme α-glucosidase, which is crucial for carbohydrate metabolism. The most potent compounds showed IC50 values ranging from 2.62 to 10.11 μM, outperforming the standard drug acarbose (IC50 = 37.38 μM) .

Table 1: Inhibitory Activity of Benzothiazepine Derivatives Against α-Glucosidase

| Compound | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| Acarbose | 37.38 | Non-competitive |

| 2B | 2.62 | Competitive |

| 3B | 3.11 | Competitive |

| 6B | 6.45 | Competitive |

The kinetic studies indicated that compounds like 2B and 3B exhibited competitive inhibition against α-glucosidase, making them promising candidates for further development as antidiabetic agents .

Antimicrobial Activity

Benzothiazepines have also shown significant antimicrobial properties. In vitro studies indicated that several derivatives possess activity against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 6 μg/mL, demonstrating substantial potency .

Table 2: Antimicrobial Activity of Benzothiazepine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound 1 | 2 | C. neoformans |

| Compound 2 | 4 | C. albicans |

| Compound 3 | 6 | E. coli |

The biological activities of benzothiazepines can be attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : The inhibition of α-glucosidase leads to reduced glucose absorption in the intestine, effectively lowering blood sugar levels post-meal.

- Antimicrobial Mechanisms : The compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens.

Case Studies

A notable study evaluated the in vivo antidiabetic effects of selected benzothiazepine derivatives in diabetic rat models. Administration of compound 2B at a dosage of 10 mg/kg resulted in a significant reduction in blood glucose levels from baseline values to approximately 127.81 ± 4.23 mg/dL after four weeks . This suggests a strong therapeutic potential for managing diabetes.

科学研究应用

Synthesis of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

The synthesis of this compound typically involves multi-step organic reactions that create the benzothiazepine core. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact.

Antidiabetic Activity

Recent research has highlighted the antidiabetic potential of this compound derivatives. A study demonstrated that various synthesized derivatives exhibited significant inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion. The most active derivatives showed IC50 values ranging from 2.62 μM to 10.11 μM, outperforming the standard drug acarbose (IC50 = 37.38 μM) .

In Vivo Studies :

The effectiveness of selected compounds was further evaluated in vivo, showing a marked reduction in blood glucose levels in diabetic models. For instance, a derivative reduced blood glucose from 379.31 mg/dL to 225.33 mg/dL at a dosage of 20 mg/kg .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats, administration of the compound resulted in significant reductions in serum glucose levels over a period of 28 days. The results indicated that certain derivatives not only lowered glucose levels but also improved overall metabolic profiles .

Case Study 2: Enzyme Inhibition

A kinetic study on the most potent derivatives revealed that they acted as competitive inhibitors of α-glucosidase. This mechanism was confirmed through various spectroscopic techniques and molecular docking studies that provided insights into their binding interactions with the enzyme's active site .

Potential Applications

- Antidiabetic Drugs : The primary application lies in developing new antidiabetic medications that target carbohydrate metabolism.

- Cytotoxic Agents : Preliminary studies suggest potential cytotoxic properties against cancer cell lines, warranting further investigation .

- Neuroprotective Effects : Some benzothiazepine derivatives have shown promise in neuroprotection and anticonvulsant activities, indicating a broader therapeutic scope .

相似化合物的比较

Table 1: Key Structural Features of Selected Benzothiazepines

Key Observations :

- Crystallography: The nitroso-trimethyl derivative crystallizes in a monoclinic system with distinct unit cell parameters, enabling structural modeling via programs like SHELXL . In contrast, the Boc-protected analog lacks reported crystallographic data, limiting conformational analysis.

- Substituent Impact : The Boc group enhances steric bulk and stability, while nitroso or trifluoromethyl groups increase electrophilicity and bioactivity .

Key Observations :

常见问题

Q. What are the common synthetic routes for preparing 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. For example, derivatives are synthesized by refluxing 2-aminothiophenol with β-aroylacrylic acids in ethanol under HCl gas saturation, followed by recrystallization (e.g., methanol) to obtain pure crystals . Modifications at the 3-position (e.g., Boc-protection) require selective acylation using Boc-anhydride under basic conditions, with monitoring via TLC and purification via column chromatography .

Q. How is X-ray crystallography applied to determine the stereochemistry of 1,5-benzothiazepine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For example, SHELXL software refines crystal structures to determine bond angles, torsion angles, and hydrogen-bonding networks. In one study, SCXRD confirmed the equatorial orientation of substituents and intermediate chair/twisted-boat conformations in benzothiazepine derivatives . Mercury software aids in visualizing intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize crystal packing .

Q. What spectroscopic techniques are used to characterize 3(S)-Boc-amino derivatives?

- Methodological Answer :

- NMR : and NMR identify regioselectivity in acylation (e.g., distinguishing N-acylated vs. O-acylated products via chemical shifts). For instance, acetylated derivatives show characteristic singlet peaks for methyl groups at ~2.1 ppm .

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and Boc-protected amines (~1650 cm) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in product identification when synthesizing 1,5-benzothiazepine derivatives under varying reaction conditions?

- Methodological Answer : Contradictions arise when reaction pathways diverge (e.g., forming 1,4-benzothiazin-3-one instead of 1,5-benzothiazepine). To resolve this:

- Use SCXRD to unambiguously assign the product structure .

- Compare experimental NMR data with computational predictions (e.g., DFT calculations) .

- Analyze reaction kinetics under varying conditions (e.g., HCl concentration, solvent polarity) to identify competing mechanisms .

Q. What strategies optimize regioselectivity in N-acylation of dihydro-1,5-benzothiazepine scaffolds?

- Methodological Answer :

- Steric and electronic control : Use bulky acylating agents (e.g., BocO) to favor N-acylation over O-acylation.

- Catalytic additives : Employ DMAP to enhance acylation efficiency at the amine site .

- In-situ monitoring : Use NMR (if fluorine tags are present) or LC-MS to track reaction progress and adjust conditions dynamically .

Q. How do hydrogen-bonding patterns influence the biological activity of 1,5-benzothiazepine derivatives?

- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O) between the benzothiazepine core and biological targets (e.g., mitochondrial receptors) are critical for activity. Graph set analysis of crystal structures reveals conserved motifs (e.g., R(8) rings) that correlate with binding affinity. Modifying substituents (e.g., nitroso groups) disrupts these interactions, altering bioactivity .

Q. What computational methods predict the stereochemical outcomes of benzothiazepine synthesis?

- Methodological Answer :

- Molecular docking : Simulate interactions between intermediates and chiral catalysts (e.g., Evans’ oxazaborolidines) to predict enantioselectivity .

- DFT calculations : Optimize transition-state geometries to assess energy barriers for competing pathways (e.g., cis vs. trans ring closure) .

Notes

- Advanced questions emphasize resolving contradictions (e.g., competing reaction pathways) and methodological rigor (e.g., SCXRD, DFT).

- Basic questions focus on synthesis, characterization, and foundational crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。